molecular formula C10H16O3 B13072559 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one

2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one

Cat. No.: B13072559
M. Wt: 184.23 g/mol
InChI Key: WFTJBYBUYHIMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its oxolan-3-one core structure, which is substituted with a 2-methylpropanoyl group and two methyl groups at the 2-position. It is used primarily for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the oxolan-3-one ring .

Industrial Production Methods

The key steps involve the esterification of 2,2-dimethyl-1,3-propanediol followed by cyclization to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is unique due to its specific substitution pattern and oxolan-3-one core structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed with similar compounds .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,2-dimethyl-4-(2-methylpropanoyl)oxolan-3-one

InChI

InChI=1S/C10H16O3/c1-6(2)8(11)7-5-13-10(3,4)9(7)12/h6-7H,5H2,1-4H3

InChI Key

WFTJBYBUYHIMAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1COC(C1=O)(C)C

Origin of Product

United States

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